molecular formula C22H28N2O5 B4752536 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B4752536
M. Wt: 400.5 g/mol
InChI Key: CSUCQQNIZXGLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization to form the dioxole ring.

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from trimethoxybenzene through various substitution reactions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and trimethoxyphenyl intermediates with piperazine under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may target specific enzymes or receptors involved in disease processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety.

    3-(1,3-Benzodioxol-5-yl)-2-cyano-N-ethylacrylamide: Another compound featuring a benzodioxole group.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A benzodioxole derivative with a carboxylic acid group.

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-25-19-7-5-17(21(26-2)22(19)27-3)14-24-10-8-23(9-11-24)13-16-4-6-18-20(12-16)29-15-28-18/h4-7,12H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCQQNIZXGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 6
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

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